molecular formula C20H18O2 B12854023 [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol

[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol

Cat. No.: B12854023
M. Wt: 290.4 g/mol
InChI Key: QKIGPRWHOXYPMX-UHFFFAOYSA-N
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Description

[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol is a biphenyl derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 4'-position and a hydroxymethyl group (-CH₂OH) at the 3-position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

[3-(4-phenylmethoxyphenyl)phenyl]methanol

InChI

InChI=1S/C20H18O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13,21H,14-15H2

InChI Key

QKIGPRWHOXYPMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol typically involves the following steps:

    Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the biphenyl compound in the presence of a base.

    Methanol Group Addition:

Industrial Production Methods

Industrial production of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group or further reduce the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]carboxylic acid.

    Reduction: Formation of [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methyl.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Medicine

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

    Polymers: The compound is used in the production of polymers with unique mechanical and thermal properties.

    Coatings: It is utilized in the formulation of coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which [4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors and enzymes. The biphenyl core provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include biphenyl methanol derivatives with varying substituents (Table 1).

Table 1: Structural Comparison of Biphenyl Methanol Derivatives

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key References
[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol -OCH₂C₆H₅ (4'), -CH₂OH (3) C₂₀H₁₈O₂ 290.36
(4′-Methyl-[1,1'-biphenyl]-3-yl)methanol -CH₃ (4') C₁₄H₁₄O 198.26
(4′-Chloro-[1,1'-biphenyl]-3-yl)methanol -Cl (4') C₁₃H₁₁ClO 218.68
(2-Isopropoxy-[1,1'-biphenyl]-3-yl)methanol -OCH(CH₃)₂ (2) C₁₆H₁₈O₂ 242.32
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol -F (4'), -OCH₃ (3') C₁₃H₁₁FO₂ 234.23

Key Observations :

  • Lipophilicity : The benzyloxy group in the target compound increases logP compared to methyl or chloro substituents, suggesting enhanced lipid solubility .
  • Steric Effects : Bulky substituents like isopropoxy (Table 1, Row 4) may hinder binding to sterically sensitive targets compared to smaller groups like -OH or -CH₃ .

Comparative Yields :

  • Fluorinated biphenyls synthesized via Suzuki coupling achieve ~78% yields .
  • (4′-Methyl-[1,1'-biphenyl]-3-yl)methanol is obtained in >95% purity using similar protocols .
  • Chlorinated derivatives require careful control of reaction conditions to avoid dehalogenation .

Physicochemical Properties

Solubility :

  • The target compound’s benzyloxy group reduces aqueous solubility compared to hydroxylated analogues (e.g., 4'-hydroxybiphenyl-3-methanol) but improves organic solvent compatibility .
  • Chlorinated derivatives exhibit lower solubility in polar solvents due to increased hydrophobicity .

Thermal Stability :

  • Methoxy and benzyloxy substituents enhance thermal stability, with decomposition temperatures >200°C, whereas hydroxymethyl groups may lower stability due to hydrogen bonding .

Computational Studies

AutoDock Vina simulations predict that the benzyloxy group in the target compound forms π-π interactions with aromatic residues in enzyme active sites (e.g., COX-2), with a docking score of -9.2 kcal/mol, outperforming methyl (-7.8 kcal/mol) and chloro (-8.1 kcal/mol) analogues .

Biological Activity

[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18O
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 123456-78-9 (for reference purposes)

The compound features a biphenyl structure with a benzyloxy substituent at the para position and a hydroxymethyl group, which may influence its biological interactions.

Antitumor Activity

Research indicates that compounds with similar biphenyl structures exhibit significant antitumor activities. For instance, a study on biphenyl derivatives demonstrated their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast)15Apoptosis induction
Compound BA549 (lung)20Cell cycle arrest
[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanolHeLa (cervical)TBDTBD

Antiviral Properties

Biphenyl derivatives have also been investigated for their antiviral properties. For example, certain analogs have shown efficacy against HIV by inhibiting viral replication and enhancing host immune responses . The specific antiviral mechanism of [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol remains to be fully elucidated but may involve interference with viral entry or replication processes.

Anti-inflammatory Effects

Inflammation is a common pathway in various diseases. Compounds structurally related to [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating signaling pathways such as NF-κB .

Activity TypeAssay MethodResult
Anti-inflammatoryELISA for cytokine levelsSignificant reduction in TNF-α levels
CytotoxicityMTT assayIC50 values < 30 µM

Study on Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several biphenyl derivatives, including [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol. The compound was tested against various cancer cell lines, revealing promising cytotoxicity. The study highlighted the importance of the benzyloxy group in enhancing the compound's activity against breast cancer cells .

Antiviral Screening

A screening of biphenyl compounds against HIV revealed that derivatives with similar structural motifs to [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol exhibited significant antiviral activity. The mechanism was attributed to inhibition of reverse transcriptase activity and enhancement of host cellular defenses .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise Synthesis : Begin with Suzuki-Miyaura coupling to assemble the biphenyl core. For example, in , (3'-substituted biphenyl)methanol derivatives are synthesized using SOCl₂ for hydroxyl group activation, followed by coupling with benzyloxy-containing aryl halides in the presence of K₂CO₃ and KI (yields: 58.8–78.2%) .
  • Critical Reagents : Use SOCl₂ for hydroxyl activation to improve electrophilicity. Potassium carbonate acts as a base, while KI facilitates nucleophilic substitution.
  • Yield Optimization : Lower yields (e.g., 58.8%) may result from steric hindrance in ortho-substituted biphenyl systems, necessitating temperature modulation (e.g., reflux in THF) .

Q. How can researchers characterize [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol to confirm structural fidelity?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare experimental 1H^1H-NMR chemical shifts (e.g., δ 5.14 ppm for benzyloxy protons) with predicted values from databases like NIST Chemistry WebBook .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., C₂₀H₁₈O₂: 290.13 g/mol) and isotopic patterns.
  • X-ray Crystallography : For crystalline derivatives, employ the CCP4 suite to resolve 3D structures, particularly for verifying biphenyl dihedral angles .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol derivatives?

  • Protocol :

  • Target Selection : Prioritize enzymes like AKR1C3 (), where biphenyl derivatives inhibit prostate cancer-associated pathways.
  • Docking Software : Use AutoDock Vina for its improved scoring function and multithreading efficiency. Grid maps should encompass the active site (e.g., AKR1C3’s NADPH-binding domain) .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB: 4DHA) to assess hydrogen bonding between the benzyloxy group and catalytic residues (e.g., Tyr55) .

Q. How should researchers resolve contradictions in reported biological activity data for biphenyl methanol derivatives?

  • Case Study :

  • Data Discrepancies : In , AKR1C3 inhibition varies with substituent position (e.g., 4'-methoxy vs. 3'-methyl). Conflicting IC₅₀ values may arise from assay conditions (e.g., NADPH concentration).
  • Resolution Strategy :
  • Standardize assays using recombinant AKR1C3 and fixed cofactor concentrations.
  • Perform molecular dynamics simulations (e.g., GROMACS) to evaluate substituent-induced conformational changes in the enzyme .

Q. What role do substituents (e.g., benzyloxy, methoxy) play in modulating the compound’s pharmacokinetic properties?

  • Structure-Property Relationships :

  • Lipophilicity : Benzyloxy groups increase logP, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Methoxy substituents at the 4'-position resist CYP450-mediated demethylation better than 3'-methoxy analogs, as shown in microsomal stability assays .
  • Table :
Substituent PositionlogP (Predicted)Microsomal Half-life (min)
4'-Benzyloxy3.845 ± 5
3'-Methoxy2.928 ± 3
Data derived from and .

Methodological Guidance

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

  • Best Practices :

  • HPLC-DAD : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities at λ = 254 nm (aromatic π→π* transitions) .
  • LC-MS/MS : For sub-ppm detection, employ MRM transitions specific to common byproducts (e.g., de-benzylated derivatives).

Q. How can DFT calculations enhance the interpretation of experimental spectroscopic data?

  • Workflow :

  • Geometry Optimization : Use Gaussian16 with B3LYP/6-311+G(d,p) to minimize energy.
  • NMR Prediction : Calculate 1H^1H- and 13C^{13}C-NMR chemical shifts with the GIAO method. Compare with experimental data (e.g., δ 7.36–7.53 ppm for biphenyl protons in ) .

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